molecular formula C9H18N2O4 B8472647 1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one

1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one

Cat. No. B8472647
M. Wt: 218.25 g/mol
InChI Key: NKUOVEHYWXMFHV-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a solution of 1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one (0.753 g, 3.45 mmol) in THF (3 mL) was added 1.0 N HCl (18 mL) and the mixture was stirred at room temperature overnight. The mixture was saturated with solid Na2CO3 (˜2 g) and extracted with CH2Cl2 (5×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated and provided 0.30 g (51%) of 4-(3-Hydroxy-2-oxo-imidazolidin-1-yl)-butyraldehyde as a yellow oil. 1H NMR (CDCl3) δ 1.83-1.91 (m, 2H), 2.53 (t, 2H, J=6.9 Hz), 3.25 (t, 2H, J=6.9 Hz), 3.30 (t, 2H, J=6.9 Hz), 3.48 (t, 2H, J=6.9 Hz), 7.75 (br s, 1H), 9.70 (s, 1H).
Quantity
0.753 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][CH2:5][CH2:6][N:7]1[CH2:11][CH2:10][N:9]([OH:12])[C:8]1=[O:13].Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[OH:12][N:9]1[CH2:10][CH2:11][N:7]([CH2:6][CH2:5][CH2:4][CH:3]=[O:2])[C:8]1=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.753 g
Type
reactant
Smiles
COC(CCCN1C(N(CC1)O)=O)OC
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ON1C(N(CC1)CCCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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